molecular formula C18H24N2O5S2 B3977767 N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B3977767
M. Wt: 412.5 g/mol
InChI Key: LYBYEIVEMDNVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features a sulfonamide group, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of benzenesulfonyl chloride with a primary or secondary amine in the presence of a base such as pyridine to absorb the generated HCl . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes where sulfonyl chlorides are reacted with amines under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs

Uniqueness

N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its methoxy and phenylmethanesulfonamido groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(benzylsulfonylamino)-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S2/c1-4-20(5-2)27(23,24)16-11-12-18(25-3)17(13-16)19-26(21,22)14-15-9-7-6-8-10-15/h6-13,19H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBYEIVEMDNVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DIETHYL-4-METHOXY-3-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.